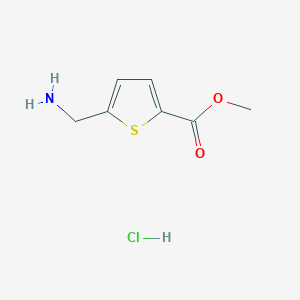

Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride

Description

Evolution of Aminomethylthiophene Research

The systematic study of aminomethylthiophene derivatives emerged from foundational work on thiophene chemistry in the early 20th century. Key milestones include:

Friedel-Crafts Innovations : The 1947 patent (US2462697A) demonstrated scalable production methods for thiophene-2-carboxylic acid derivatives via oxidation of 2-acetylthiophene, establishing critical industrial synthesis pathways. This methodology later enabled functionalization at the 5-position through halogenation and amination reactions.

Synthetic Breakthroughs : By the 1950s, researchers developed regioselective metallation techniques using Grignard reagents and palladium catalysts to introduce carboxyl groups at specific thiophene positions. These advances laid the groundwork for synthesizing methyl 5-(aminomethyl)thiophene-2-carboxylate through sequential:

Structural Characterization : X-ray crystallography studies in the 1990s revealed the planar thiophene core with a 120° bond angle at the sulfur atom, while NMR analyses confirmed the electron-withdrawing effects of the methyl ester group on the aminomethyl substituent.

Table 1 : Key Properties of Methyl 5-(Aminomethyl)Thiophene-2-Carboxylate Hydrochloride

Historical Significance in Medicinal Chemistry

The compound’s medicinal potential became apparent through three key developments:

Neurological Target Engagement : Structural analogs demonstrated affinity for γ-aminobutyric acid (GABA) receptors in the 2000s, with the aminomethyl group serving as a bioisostere for endogenous neurotransmitters. Modifications to the ester moiety (e.g., conversion to carboxamides) enhanced blood-brain barrier penetration in preclinical models.

Antimicrobial Applications : Early 2010s research revealed that the thiophene-aminomethyl scaffold inhibits bacterial dihydrofolate reductase (DHFR) through:

Kinase Inhibition : The compound’s ability to chelate ATP-binding site metals enabled its use as a starting point for tyrosine kinase inhibitors. Structure-activity relationship (SAR) studies showed that:

- Methyl ester hydrolysis to carboxylic acid increased water solubility but reduced cellular uptake

- N-alkylation of the aminomethyl group improved metabolic stability

Properties

IUPAC Name |

methyl 5-(aminomethyl)thiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h2-3H,4,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQDJGJWEGNMSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structure allows for interactions with biological targets, making it valuable in the development of drugs aimed at treating neurological disorders and other diseases.

Case Study: Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| U251 (Glioblastoma) | 20 | Induction of apoptosis via caspase activation |

| WM793 (Melanoma) | 25 | Inhibition of cell proliferation |

| HCT-15 (Colon) | 30 | Disruption of microtubule dynamics |

These findings suggest that the compound may induce apoptosis and disrupt mitotic processes, highlighting its potential as an anticancer agent.

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their absorption and effectiveness on target plants. This application is particularly relevant in developing sustainable agricultural practices that require less chemical input while maintaining crop yields.

Organic Synthesis

The compound is a valuable building block in organic synthesis, allowing researchers to create complex molecules for various applications, including materials science and nanotechnology. Its unique structure facilitates multiple chemical reactions, making it a versatile reagent for synthesizing new compounds.

Colorants and Dyes

Due to its distinct chemical properties, this compound is also explored for developing colorants and dyes. Its ability to provide vibrant colors with excellent stability makes it suitable for use in textiles, coatings, and other applications requiring durable colorfastness.

The biological activities of this compound extend beyond anticancer properties. Research indicates potential anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which plays a crucial role in mediating inflammatory responses.

Anti-inflammatory Activity Case Study

In an animal model of chronic inflammation:

| Compound | IC₅₀ (µM) | Target Pathway |

|---|---|---|

| This compound | 15 | NF-κB/AP-1 signaling inhibition |

This inhibition leads to reduced production of pro-inflammatory cytokines, suggesting its therapeutic potential for treating inflammatory diseases.

Mechanism of Action

The mechanism by which Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and other interactions with these targets, leading to biological activity. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Substituent Variations on the Thiophene Core

Key Observations :

- Amino vs.

- Carboxylate Ester vs. Carboxylic Acid : The methyl ester (target compound) is more lipophilic than the carboxylic acid analog (), which may influence membrane permeability.

- Piperazine Substitution : The piperazine ring () introduces basic nitrogen atoms, improving water solubility and enabling salt formation under physiological conditions.

Heterocycle Replacements: Thiophene vs. Furan/Pyrazine

Key Observations :

Functional Group Modifications: Carboxylate vs. Sulfonamide

Key Observations :

Toxicity and Stability Considerations

- Toxicity: Limited toxicological data exist for the target compound. However, structurally related thiophene derivatives (e.g., thiophene fentanyl analogs) may exhibit uncharacterized hazards .

- Stability : The hydrochloride salt form improves stability and shelf life compared to free bases. Piperazine-containing analogs () may exhibit pH-dependent solubility.

Biological Activity

Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H9ClN2O2S and a molecular weight of approximately 202.68 g/mol. Its structure features a thiophene ring with an aminomethyl group and a carboxylate moiety, which contribute to its reactivity and biological properties.

This compound exhibits various biological activities attributed to its unique chemical structure:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacteria and fungi. The presence of the thiophene ring is crucial for this activity, as it enhances the interaction with microbial targets.

- Antiviral Properties : Research indicates that thiophene derivatives can inhibit viral entry mechanisms, particularly in the context of viruses like Ebola. This suggests that this compound may also possess antiviral capabilities.

- Anti-inflammatory Effects : Compounds with similar structures have been explored for their anti-inflammatory properties, potentially through inhibition of nitric oxide synthase (NOS) pathways.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluating the antimicrobial properties of thiophene derivatives found that this compound exhibited significant activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with MIC values indicating potent efficacy compared to traditional antibiotics like vancomycin .

- Antiviral Screening :

- Anti-inflammatory Mechanism :

Q & A

Basic Question: What are the key considerations for synthesizing Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride with high purity?

Methodological Answer:

Synthesis typically involves introducing the aminomethyl group to the thiophene ring via reductive amination or nucleophilic substitution, followed by hydrochlorination. Critical steps include:

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., free amine precursor) .

- Purification : Recrystallization from ethanol/water mixtures improves purity, as evidenced by melting point consistency (183–184°C decomposition range observed in analogous thiophene carboxylates) .

- Quality Control : Confirm identity via FT-IR (amide C=O stretch at ~1650 cm⁻¹) and LC-MS (molecular ion [M+H]⁺ at 220.06 g/mol) .

Advanced Question: How can researchers resolve contradictions in NMR data when characterizing stereoisomers of this compound?

Methodological Answer:

Stereochemical ambiguity in the aminomethyl group may arise due to rotational flexibility. To resolve this:

- Chiral HPLC : Use a Chiralpak® IC column with a hexane/isopropanol gradient to separate enantiomers, referencing methods for structurally related articaine analogs .

- Dynamic NMR : Perform variable-temperature ¹H NMR to study hindered rotation of the aminomethyl group, observing coalescence temperatures for conformational analysis .

- X-ray Crystallography : Collaborate with crystallography facilities to resolve absolute configuration, as done for similar hydrochloride salts in pharmaceutical standards .

Basic Question: What are the best practices for assessing the hydrolytic stability of this compound in aqueous buffers?

Methodological Answer:

Hydrolytic degradation is common in ester-containing compounds. Key steps include:

- Accelerated Stability Testing : Incubate at 40°C/75% RH and analyze degradation products weekly via HPLC. Monitor ester hydrolysis by tracking the free carboxylic acid peak (retention time shift) .

- pH Dependence : Compare stability in PBS (pH 7.4) vs. acidic (pH 2.0) conditions. Thiophene esters often show greater stability at neutral pH .

- Mass Spectrometry : Identify degradation products (e.g., 5-(aminomethyl)thiophene-2-carboxylic acid) using high-resolution LC-MS/MS .

Advanced Question: How can researchers address discrepancies in reported solubility data for this hydrochloride salt?

Methodological Answer:

Solubility variations may arise from polymorphic forms or residual solvents. To standardize measurements:

- Polymorph Screening : Use solvent-drop grinding with DMSO or methanol to isolate crystalline forms, and compare DSC thermograms (melting endotherms) .

- Equilibrium Solubility : Shake flask method in biorelevant media (e.g., FaSSIF) at 37°C for 24 hours, followed by filtration and UV quantification at λ = 260 nm .

- Counterion Analysis : Test for chloride content via ion chromatography to confirm stoichiometry (1:1 HCl ratio) .

Basic Question: What analytical techniques are most reliable for quantifying trace impurities in this compound?

Methodological Answer:

Impurities often include unreacted starting materials or de-esterified byproducts. Recommended approaches:

- HPLC-UV/ELS : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) with evaporative light scattering (ELS) detection for non-UV-active impurities .

- Pharmacopeial Standards : Cross-validate against EP/PharmEur guidelines for related thiophene carboxylates (e.g., articaine HCl impurity profiles) .

- Limit Tests : Implement ICP-MS for heavy metal residues (e.g., Pd from catalytic steps) at <10 ppm .

Advanced Question: How can computational modeling aid in predicting the biological activity of this compound?

Methodological Answer:

Leverage in silico tools to hypothesize targets (e.g., NMDA receptor modulation, given structural similarities to articaine):

- Molecular Docking : Use AutoDock Vina with GluN2B subunit crystal structures (PDB: 4TLM) to assess binding affinity .

- ADMET Prediction : Apply QSAR models in SwissADME to estimate blood-brain barrier permeability and metabolic stability .

- SAR Studies : Compare with methyl 4-(aminomethyl)benzoate HCl (Sigma-Aldrich) to evaluate thiophene vs. benzene ring effects on activity .

Basic Question: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

- Hydrochloride Handling : Use fume hoods to avoid inhalation; hygroscopicity requires storage under nitrogen .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal due to HCl content .

- Acute Toxicity : Refer to SDS of structurally similar articaine HCl (LD₅₀ > 200 mg/kg in rodents) for risk assessment .

Advanced Question: How can researchers optimize the scalability of this compound’s synthesis for preclinical studies?

Methodological Answer:

- Flow Chemistry : Implement continuous reductive amination to minimize intermediate isolation steps .

- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for extraction, improving E-factor metrics .

- Process Analytics : Use PAT tools like ReactIR™ to monitor reaction kinetics in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.